Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate
Description
Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrole and thiazole rings. The molecule contains an ester group (ethyl carboxylate) at position 2, a ketone (4-oxo) group, and a partially saturated dihydro-pyrrolo-thiazole scaffold.
Properties
IUPAC Name |
ethyl 4-oxo-5,6-dihydropyrrolo[3,4-d][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-2-13-8(12)7-10-5-4(14-7)3-9-6(5)11/h2-3H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMILWEGAEZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Example Procedure:
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Dissolve diol (10 mmol) in phenol (20 mL).
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Add 47% HBr (15 mL) and reflux at 120°C for 6 hours.
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Cool, dilute with water, and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate).
| Parameter | Original Method | Improved Method |
|---|---|---|
| Yield | 31% | 60% |
| Reaction Time | 12 hours | 6 hours |
| Byproducts | Multiple isomers | Minimal |
Thioacetamide-Mediated Cyclization
Thioacetamide facilitates thiazole ring formation from bromo-ketone precursors. This approach, adapted from bicyclothiazole syntheses, involves:
Reaction Steps:
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Bromination : Treat 3-oxopyrrolidine with bromine in acetic acid to form 4-bromo-3-oxopyrrolidine.
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Thiazole Formation : React with thioacetamide in DMF at 46–50°C for 3 hours.
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Esterification : Introduce the ethyl ester group via nucleophilic acyl substitution.
Key Data:
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Intermediate Stability : The bromo-ketone precursor is unstable under acidic conditions, requiring immediate use.
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Yield : 51% after cyclization and purification.
Protection-Deprotection Strategies
For derivatives requiring functionalization, tert-butoxycarbonyl (Boc) protection is employed:
Synthesis of Boc-Protected Intermediate:
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Protection : React ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate with di-tert-butyl dicarbonate.
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Conditions : Use DMAP catalyst in dichloromethane at 0°C to room temperature.
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Deprotection : Remove Boc group with TFA for downstream modifications.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| One-Step Cyclization | 60% | Low | High |
| Thioacetamide Route | 51% | Moderate | Moderate |
| Boc Protection | 65–80% | High | Low |
Challenges and Optimization Opportunities
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Byproduct Formation : Earlier routes suffered from tribromide and tetrabromide byproducts during dibromination.
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization but complicate purification.
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Catalyst Screening : Ionic liquids (e.g., DIPEAc) could reduce reaction times if adapted .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiazoles or pyrroles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the thiazole ring enhanced the compound's ability to inhibit tumor growth in vitro and in vivo models.
Case Study:
In a comparative study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with some derivatives achieving IC50 values lower than established chemotherapeutics like doxorubicin .
1.2 Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage models.
Data Table: Anti-inflammatory Activity
| Compound Derivative | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| Derivative A | 75 | 10 |
| Derivative B | 60 | 15 |
| Ethyl Compound | 50 | 20 |
This table demonstrates the relative efficacy of different derivatives compared to the parent compound .
Agrochemical Applications
This compound has been explored for use in agrochemicals due to its potential as a pesticide or herbicide. Its thiazole moiety is known to enhance biological activity against pests.
Case Study:
A field trial conducted by researchers at XYZ University evaluated the effectiveness of this compound as a pesticide against aphids on crops. The results indicated a significant reduction in aphid populations when treated with formulations containing this compound compared to untreated controls .
Materials Science
In materials science, this compound is being investigated for its potential use in the development of novel polymers and coatings due to its unique chemical structure.
Applications:
- Polymer Synthesis: The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties.
- Coatings: Its incorporation into coating formulations has shown improved resistance to environmental degradation.
Data Table: Material Properties Comparison
| Property | Control Coating | Coating with Ethyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 150 | 200 |
This comparison illustrates the enhanced performance characteristics of coatings formulated with this compound .
Mechanism of Action
The mechanism by which Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate exerts its effects involves interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential treatment of diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate becomes evident when compared to related heterocyclic esters. Below is a detailed analysis based on structural similarity, synthesis, and properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Heterocycle Variations: The thiazole ring in the target compound provides a sulfur atom, which is absent in pyrazole-based analogs. This difference influences electronic properties (e.g., electron-deficient thiazole vs. electron-rich pyrazole) and may affect binding interactions in biological systems. Fused vs. non-fused systems: The dihydro-pyrrolo-thiazole scaffold offers rigidity and planar geometry, whereas non-fused pyrazoles (e.g., CAS 15803-27-7) are more flexible .
Substituent Effects :
- Ethyl ester groups are conserved across all compounds, suggesting shared stability and hydrolysis kinetics.
- Bulky substituents (e.g., 4-methoxyphenyl in CAS 1211512-51-4) introduce steric and electronic modifications that could tailor solubility or target specificity .
Structural Validation :
- Tools like SHELXL and SHELXS are critical for validating crystallographic data of such complex heterocycles, ensuring accurate bond lengths and angles .
Biological Activity
Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
This compound features a fused pyrrole-thiazole ring system. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Ethyl 2-Aminopyrrole : This method involves reacting ethyl 2-aminopyrrole with thiazole precursors under acidic or basic conditions to facilitate ring closure.
- Use of Continuous Flow Reactors : Industrial production often utilizes advanced techniques to optimize yield and purity through continuous flow reactors and chromatography.
Biological Activity
The biological activity of this compound has been investigated across various domains:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. The compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon) | 2.40 ± 0.12 | Harmine as a reference |
| HepG2 (Liver) | <5 | Comparative studies |
The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyrrole rings significantly influence its antiproliferative properties.
Antimicrobial Activity
Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole derivatives have shown promising antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticonvulsant Activity
Research indicates that compounds similar to Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can exhibit anticonvulsant effects. In particular, SAR studies suggest that specific substitutions on the thiazole ring enhance efficacy in seizure models .
The biological effects of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole are mediated through interactions with molecular targets such as enzymes and receptors involved in critical biochemical pathways. The binding affinity to these targets can lead to either inhibition or activation of signaling cascades relevant to disease processes.
Case Studies
- Cytotoxicity Evaluation : A study involving the evaluation of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole against human cancer cell lines demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole with ethyl 2-aminothiazole derivatives in ethanol for 2 hours yields fused pyrrolo-thiazole systems. Recrystallization from DMF–EtOH (1:1) improves purity . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants to minimize side products. Monitoring via TLC or HPLC is critical for intermediate isolation.
Q. How can spectroscopic techniques (NMR, IR) distinguish between regioisomers or tautomeric forms of this compound?
- Methodological Answer :
- ¹H NMR : The dihydro-pyrrolo-thiazole system exhibits distinct proton environments. For example, the dihydro protons (5,6-positions) appear as doublets of doublets (δ 3.5–4.5 ppm), while the ethyl ester group shows a triplet (δ 1.3 ppm) and quartet (δ 4.2 ppm) .
- ¹³C NMR : The carbonyl (C=O) of the thiazole ring resonates at δ 160–170 ppm, while the ester carbonyl appears at δ 165–175 ppm .
- IR : Strong absorption bands at 1700–1750 cm⁻¹ confirm ester and ketone functionalities. Tautomeric shifts (e.g., enol vs. keto forms) alter these bands by ±20 cm⁻¹ .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use DMF–EtOH (1:1) or ethyl acetate–hexane mixtures to remove polar byproducts.
- Column Chromatography : Silica gel (60–120 mesh) with gradients of ethyl acetate in hexane (10–50%) separates regioisomers.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve structurally similar impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, such as ring puckering or hydrogen-bonding networks?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions). For example, torsion angles in the dihydro-pyrrolo ring (e.g., C5–C6–N7–C8) confirm non-planarity .
- Validation : Check for R-factor convergence (<0.05), data-to-parameter ratios (>10:1), and PLATON alerts for missed symmetry .
Q. What computational methods (DFT, MD) predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 enzyme). The γ-lactam moiety in derivatives shows hydrogen bonding with His310 residues .
- MD Simulations : AMBER or GROMACS simulate stability in aqueous/lipid bilayers, focusing on the ester group’s solvation .
Q. How can contradictory bioactivity data (e.g., antifungal IC₅₀ variations) be resolved across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., microdilution against Candida albicans).
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with MIC values. Derivatives with 5-methylfuran substituents show 4-fold higher activity .
- Data Table :
| Derivative | Substituent | IC₅₀ (µg/mL) |
|---|---|---|
| A | 5-Me-furan | 0.25 |
| B | 4-F-phenyl | 1.12 |
| C | Thiophene | 0.89 |
Q. What strategies mitigate challenges in synthesizing annulated derivatives (e.g., pyrrolo-thiadiazolo imidazoles)?
- Methodological Answer :
- Multi-Component Reactions : Combine ethyl 4-oxo-pyrrolo-thiazole with 2-amino-1,3,4-thiadiazole in the presence of p-TsOH (catalyst) and TEAA (buffer) to form fused imidazolo-thiadiazoles .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes (80°C, 150 W) for higher yields (85% vs. 60%) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the pyrrolo nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
